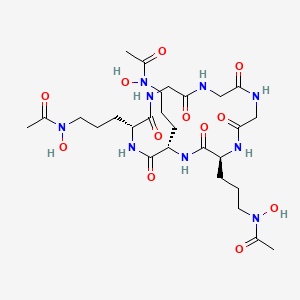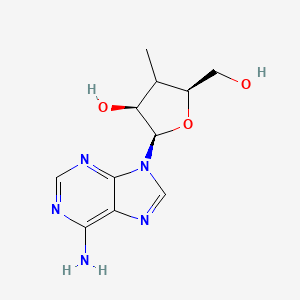
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol is a chemical compound known for its significant role in various biological and chemical processes This compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and sugar moieties.
Glycosylation Reaction: The key step in the synthesis is the glycosylation reaction, where the purine base is attached to the sugar moiety. This reaction is often catalyzed by Lewis acids or other suitable catalysts.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation reaction on a large scale.
Automated Purification Systems: Advanced purification systems are employed to efficiently separate and purify the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different analogs with modified functional groups.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Electrophiles: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of the original compound, which may have different biological activities and properties.
Scientific Research Applications
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in nucleic acid metabolism and its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential as an antiviral and anticancer agent, with studies focusing on its ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways, such as:
DNA Polymerase: It inhibits the activity of DNA polymerase, preventing the replication of viral DNA.
RNA Polymerase: It can also inhibit RNA polymerase, affecting the transcription of viral RNA.
Apoptosis Pathways: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another nucleoside analog with a purine base.
Cytidine: A nucleoside analog with a pyrimidine base.
Uniqueness
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and properties. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a valuable compound in scientific research and pharmaceutical development.
Properties
Molecular Formula |
C11H15N5O3 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(2R,3S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-6(2-17)19-11(8(5)18)16-4-15-7-9(12)13-3-14-10(7)16/h3-6,8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5?,6-,8+,11-/m1/s1 |
InChI Key |
IUICAGSHIJKNDR-ALKIUDAKSA-N |
Isomeric SMILES |
CC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
CC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)

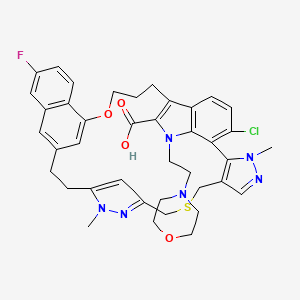

![[Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
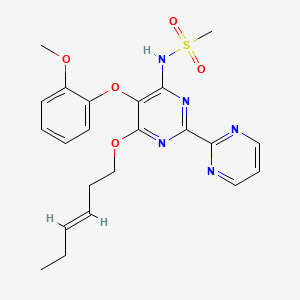
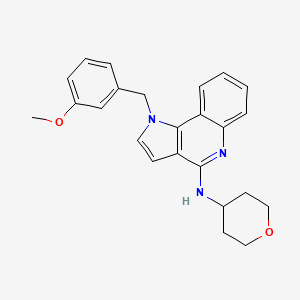
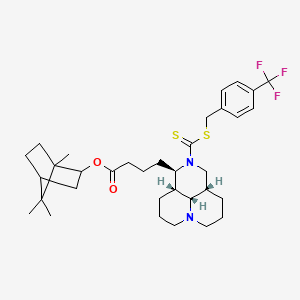
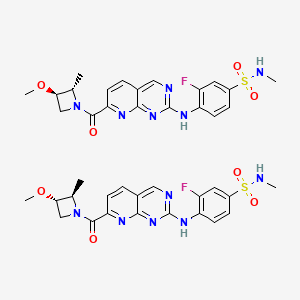
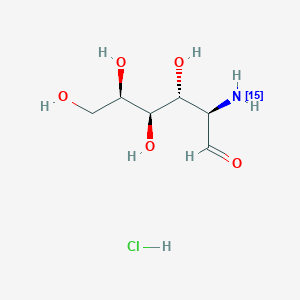
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392164.png)

